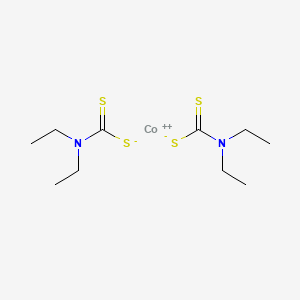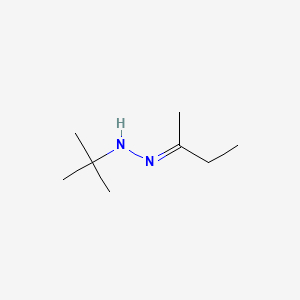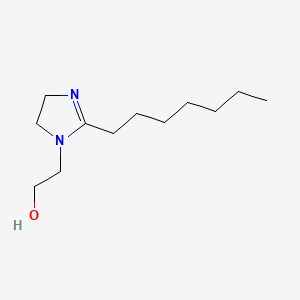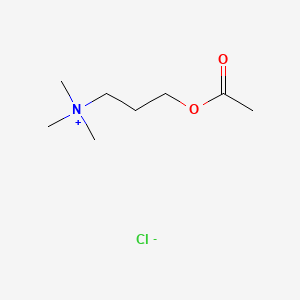
(3-Hydroxypropyl)trimethylammonium chloride acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Hydroxypropyl)trimethylammonium chloride acetate is a quaternary ammonium compound known for its cationic properties. It is widely used in various industrial and scientific applications due to its ability to modify surfaces and interact with negatively charged molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxypropyl)trimethylammonium chloride acetate typically involves the reaction of trimethylamine with 3-chloro-1,2-propanediol. The reaction is carried out in the presence of a suitable solvent, such as water or methanol, under controlled temperature conditions. The product is then purified through crystallization or distillation .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The process involves continuous feeding of reactants and efficient mixing to ensure uniformity. The reaction mixture is then subjected to purification steps, including filtration and drying, to obtain the final product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Hydroxypropyl)trimethylammonium chloride acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted ammonium compounds.
Wissenschaftliche Forschungsanwendungen
(3-Hydroxypropyl)trimethylammonium chloride acetate has a wide range of applications in scientific research:
Chemistry: Used as a cationic surfactant and phase transfer catalyst.
Biology: Employed in the modification of biomolecules and cell surfaces.
Medicine: Utilized in drug delivery systems and as an antimicrobial agent.
Industry: Applied in the production of cationic polymers, textile treatments, and water treatment processes
Wirkmechanismus
The compound exerts its effects primarily through its cationic nature. It interacts with negatively charged molecules, such as cell membranes or anionic polymers, leading to changes in their properties. The molecular targets include cell surface receptors and negatively charged biomolecules. The pathways involved often include electrostatic interactions and hydrogen bonding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Chloro-2-hydroxypropyl)trimethylammonium chloride
- (2-Aminoethyl)trimethylammonium chloride hydrochloride
- (2-Chloroethyl)trimethylammonium chloride
- (3-Acrylamidopropyl)trimethylammonium chloride
Uniqueness
(3-Hydroxypropyl)trimethylammonium chloride acetate is unique due to its specific hydroxyl group, which enhances its reactivity and allows for additional functionalization. This makes it particularly useful in applications requiring strong cationic properties and the ability to form stable complexes with anionic species .
Eigenschaften
CAS-Nummer |
16332-31-3 |
|---|---|
Molekularformel |
C8H18ClNO2 |
Molekulargewicht |
195.69 g/mol |
IUPAC-Name |
3-acetyloxypropyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C8H18NO2.ClH/c1-8(10)11-7-5-6-9(2,3)4;/h5-7H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
ZMIXRVAOLSENHS-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)OCCC[N+](C)(C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


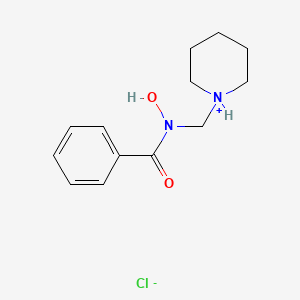
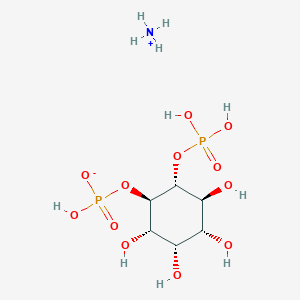
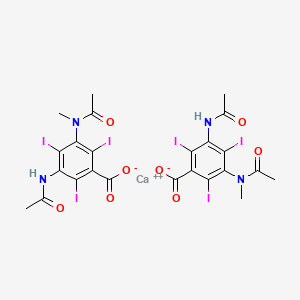
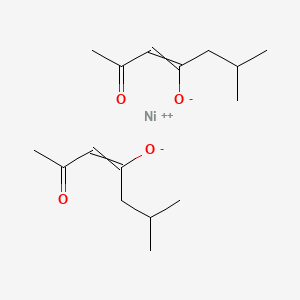
![N,N-dimethyl-4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-Benzenamine](/img/structure/B13736827.png)

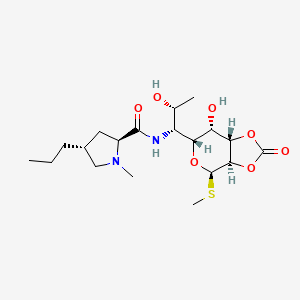


![2-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-3-fluoro-5-oxo-5H-benzothiazolo[3,2-a]quinoline-6-carboxylic acid](/img/structure/B13736858.png)

